Sodium 3-methylsulphanilate

Descripción general

Descripción

Sodium 3-methylsulphanilate is an organic compound that appears as a colorless crystalline solid at room temperature. It is known for its lack of odor and is classified as an organic substance . This compound is part of the broader class of sulfinates, which are versatile building blocks in organic synthesis .

Métodos De Preparación

The synthesis of sodium 3-methylsulphanilate typically involves the sulfonation of 3-methylbenzenesulfonic acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Diazotization and Azo Coupling Reactions

Sodium 3-methylsulphanilate undergoes diazotization to form reactive diazonium intermediates, enabling electrophilic aromatic substitution (EAS) with electron-rich arenes like N,N-dimethylaniline. This forms azo dyes such as methyl orange ( ):

Reaction Pathway :

-

Diazotization :

The diazonium ion forms at 0–5°C to prevent decomposition ( ).

-

Coupling :

MO exhibits λ<sub>max</sub> at 464 nm (basic) and 506 nm (acidic) ( ).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Diazotization temp. | 0–5°C | |

| Coupling pH | ~7 (neutral) | |

| MO yield | 44% (typical lab synthesis) |

Catalytic Reduction

This compound is a reduction product of methyl orange in the presence of NaBH<sub>4</sub> and Ag nanoparticles (Ag NPs) ( ):

Reaction :

Mechanism :

-

Ag NPs act as electron relays, accelerating hydride transfer from NaBH<sub>4</sub> to MO.

-

Induction period (~10 min) precedes rapid cleavage due to nanoparticle surface restructuring ( ).

Kinetic Data :

| Parameter | Value | Source |

|---|---|---|

| Reduction rate (k) | ||

| Yield | >97% |

NMR Characterization of Products

Post-reaction characterization of this compound via <sup>1</sup>H NMR confirms structural integrity ( ):

-

Peaks :

-

δ = 4.40 ppm (H<sub>c</sub>, amino group)

-

δ = 6.55 ppm (aromatic protons)

-

-

Deuterium exchange : Amino protons (δ = 4.40 ppm) are replaced by D<sub>2</sub>O, confirming primary amine presence ( ).

Separation and Purification

Ion-exchange chromatography effectively isolates this compound from reaction mixtures ( ):

-

Strong anion exchange (SAX) : Retains sulfonate group at pH > 9.2.

-

Elution : 1 M HCl selectively elutes sulfanilic acid derivatives.

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Column type | SAX SPE | |

| Eluent | 1 M HCl |

Reactivity with Radicals

While direct data on hydroxyl radical (- OH) reactions with this compound is limited, analogous sulfonated aromatics exhibit rapid - OH reactivity (

) ( ).

Aplicaciones Científicas De Investigación

Applications in Dye Manufacturing

Sodium 3-methylsulphanilate plays a significant role in the dye industry, particularly in the production of:

- Acid Dyes : Used for dyeing wool, silk, and nylon.

- Direct Dyes : Suitable for cotton and paper.

- Reactive Dyes : These dyes form covalent bonds with the fiber, providing excellent wash fastness.

Table 1: Types of Dyes Produced Using this compound

| Type of Dye | Application | Characteristics |

|---|---|---|

| Acid Dyes | Wool, silk, nylon | Bright colors, good fastness |

| Direct Dyes | Cotton, paper | Easy application, moderate fastness |

| Reactive Dyes | Cellulosic fibers | Excellent wash fastness |

Agricultural Applications

In agriculture, this compound is utilized primarily as a pesticide. It is effective against various crop diseases such as wheat rust. Application methods typically involve spraying diluted solutions on affected crops.

Case Study: Wheat Rust Control

A study demonstrated the efficacy of this compound in controlling wheat rust. When applied at a concentration of 250 times the original solution every 7-10 days, it significantly reduced disease incidence.

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to form diazo compounds is particularly useful in developing sulfa drugs, which are vital for treating bacterial infections.

Environmental Impact and Safety

While this compound has beneficial applications, its environmental impact must be considered. It can be found in leachates from landfills due to its widespread use in dyes and pesticides. Safety data indicate that it has low toxicity; however, proper handling and disposal are essential to minimize environmental risks.

Table 2: Safety Profile of this compound

| Property | Value |

|---|---|

| Toxicity | Low |

| Solubility | 170 g/L |

| Recommended Storage | Below +30°C |

Future Directions and Research Needs

Further research is needed to explore new applications of this compound, particularly in green chemistry and sustainable practices. Investigating its potential as a biodegradable alternative in various industrial processes could enhance its applicability while reducing environmental impact.

Mecanismo De Acción

The mechanism of action of sodium 3-methylsulphanilate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This process often involves the formation of sulfonyl radicals, which can participate in various chemical transformations .

Comparación Con Compuestos Similares

Sodium 3-methylsulphanilate can be compared to other sulfinates such as sodium benzenesulfinate and sodium toluenesulfinate. While all these compounds share similar reactivity patterns, this compound is unique due to its specific methyl substitution, which can influence its reactivity and the types of products formed. Other similar compounds include:

- Sodium benzenesulfinate

- Sodium toluenesulfinate

- Sodium methanesulfinate

These compounds are also used as building blocks in organic synthesis and share similar applications in chemistry and industry .

Actividad Biológica

Sodium 3-methylsulphanilate, also known as sodium sulfanilate, is a sulfonated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

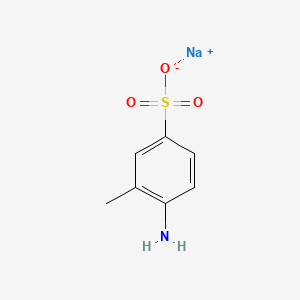

This compound has the following chemical structure:

- Molecular Formula : C₇H₉NaO₃S

- Molecular Weight : 196.21 g/mol

This compound is characterized by the presence of a sulfonate group, which contributes to its solubility in water and its interaction with biological systems.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Research indicates that it can enhance the efficacy of various antibiotics when used in combination therapies. For instance, studies have shown that sodium sulfanilate can improve the antibacterial activity of vancomycin against resistant strains of bacteria. This enhancement is attributed to its ability to modify the cell wall structure of bacteria, making them more susceptible to antibiotics .

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound can be quantified using the Minimum Inhibitory Concentration (MIC) method. The MIC values for sodium sulfanilate against several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Streptococcus pneumoniae | 16 |

The mechanism by which this compound exerts its antibacterial effects involves several pathways:

- Disruption of Cell Wall Synthesis : Sodium sulfanilate interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Inhibition of Biofilm Formation : It has been shown to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to treatment.

- Synergistic Effects : When combined with other antibiotics, sodium sulfanilate enhances their penetration and efficacy, leading to improved therapeutic outcomes.

Study on Antimicrobial Efficacy

A notable study investigated the synergistic effects of sodium sulfanilate with various antibiotics against multidrug-resistant bacterial strains. The results demonstrated that combining sodium sulfanilate with beta-lactam antibiotics significantly reduced the MIC values compared to using these antibiotics alone .

Clinical Application

In a clinical setting, this compound has been used as an adjunct treatment for skin infections caused by resistant strains. Patients treated with a combination of sodium sulfanilate and standard antibiotic therapy showed faster recovery times and reduced bacterial load compared to those receiving antibiotics alone.

Propiedades

Número CAS |

63450-43-1 |

|---|---|

Fórmula molecular |

C7H9NNaO3S |

Peso molecular |

210.21 g/mol |

Nombre IUPAC |

sodium;4-amino-3-methylbenzenesulfonate |

InChI |

InChI=1S/C7H9NO3S.Na/c1-5-4-6(12(9,10)11)2-3-7(5)8;/h2-4H,8H2,1H3,(H,9,10,11); |

Clave InChI |

CSUXUDMQKNKKJP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N.[Na+] |

SMILES canónico |

CC1=C(C=CC(=C1)S(=O)(=O)O)N.[Na] |

Key on ui other cas no. |

63450-43-1 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.